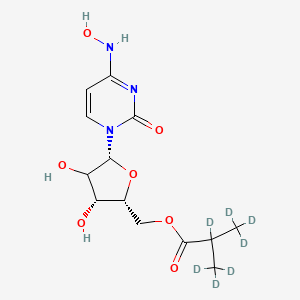

Molnupiravir-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O7 |

|---|---|

Molecular Weight |

336.35 g/mol |

IUPAC Name |

[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |

InChI Key |

HTNPEHXGEKVIHG-MBRGINTQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molnupiravir-d7: A Technical Overview of its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir-d7 is the deuterated analog of Molnupiravir, an orally bioavailable antiviral prodrug that has garnered significant attention for its role in the treatment of COVID-19.[1] As a ribonucleoside analog, Molnupiravir exerts its antiviral effect by inducing widespread mutations in the RNA of viruses, a mechanism known as "viral error catastrophe."[2] The incorporation of deuterium atoms in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis. This technical guide provides an in-depth look at the chemical properties, structure, synthesis, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is structurally similar to its non-deuterated counterpart, with the key difference being the replacement of seven hydrogen atoms with deuterium on the isobutyryl ester moiety. This substitution results in a higher molecular weight while retaining the core pharmacophore responsible for its antiviral activity.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂D₇N₃O₇ | [3] |

| Molecular Weight | 336.35 g/mol | [3] |

| CAS Number | Not available (Unlabeled: 2492423-29-5) | [4] |

| Appearance | White to off-white solid | |

| Synonyms | EIDD-2801-d7, MK-4482-d7 | [1] |

The core structure of Molnupiravir consists of a modified cytidine nucleoside. The deuteration is specifically located on the isobutyrate group attached to the 5'-hydroxyl of the ribose sugar.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

Molnupiravir is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, N4-hydroxycytidine (NHC). NHC is then phosphorylated by host cell kinases to form NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand. The incorporated NHC can tautomerize, leading to misincorporation of nucleotides during subsequent rounds of RNA replication. This accumulation of mutations, termed "error catastrophe," ultimately prevents the virus from producing viable progeny.

Antiviral Mechanism of Molnupiravir

Caption: Mechanism of action of Molnupiravir.

Experimental Protocols

Synthesis of Molnupiravir

While a specific protocol for this compound is not publicly detailed, its synthesis would follow a similar route to that of Molnupiravir, with the introduction of a deuterated isobutyryl source. A common synthesis approach starts from uridine.[5][6]

Step 1: Protection of Uridine

-

To a solution of uridine in a suitable solvent (e.g., acetone), add a protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of acid (e.g., sulfuric acid).[5]

-

Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction and isolate the protected uridine intermediate.

Step 2: Esterification with Deuterated Isobutyric Anhydride

-

Dissolve the protected uridine in an appropriate solvent (e.g., acetonitrile).

-

Add deuterated isobutyric anhydride and a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).

-

Stir the reaction until completion and then work up to isolate the esterified product.

Step 3: Oximation and Deprotection

-

The esterified intermediate is then converted to the corresponding oxime by treatment with a suitable reagent (e.g., hydroxylamine).[7]

-

Finally, the protecting groups are removed under acidic conditions (e.g., with formic acid) to yield this compound.[5][7]

-

The final product can be purified by crystallization.[5]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a representative RP-HPLC method for the analysis of Molnupiravir, which would be suitable for the analysis of this compound.[8][9][10]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) or a buffered aqueous solution with an organic modifier.[8] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 236 nm or 275 nm[8][10] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in the mobile phase and dilute to volume.

-

Further dilute this stock solution to prepare working standards of desired concentrations.[8]

Sample Preparation:

-

For bulk drug analysis, prepare a solution of known concentration in the mobile phase.

-

For formulation analysis, an appropriate extraction procedure should be employed to isolate the analyte from excipients before dilution with the mobile phase.

Experimental Workflow for RP-HPLC Analysis

Caption: Workflow for RP-HPLC analysis of this compound.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Molnupiravir. Its well-defined chemical properties and the established analytical methods for its non-deuterated analog allow for its effective use in critical bioanalytical and metabolic studies. The synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The mechanism of action, centered on inducing viral error catastrophe, remains a key area of interest in antiviral research. This guide provides a foundational understanding of the core technical aspects of this compound for its application in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molnupiravir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Molnupiravir D7 [artis-isotopes.com]

- 4. Molnupiravir | EIDD-2801 | COVID-19 | TargetMol [targetmol.com]

- 5. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rjptonline.org [rjptonline.org]

- 9. cmbr-journal.com [cmbr-journal.com]

- 10. theaspd.com [theaspd.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Molnupiravir-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Molnupiravir-d7, a deuterated analog of the antiviral drug Molnupiravir. Given the limited publicly available information on the synthesis of this compound, this document presents a proposed synthetic route based on established methods for the non-deuterated compound. The characterization data for Molnupiravir is presented alongside expected data for its deuterated counterpart, offering a comparative framework for researchers.

Synthesis of this compound

The synthesis of this compound is presumed to follow a similar pathway to that of Molnupiravir, with the key difference being the use of a deuterated reagent to introduce the seven deuterium atoms onto the isobutyryl group. A plausible and efficient method is the esterification of N-hydroxycytidine (NHC) with isobutyric-d7 anhydride.

Proposed Synthesis Pathway

The proposed two-step synthesis starts from the commercially available nucleoside cytidine.[1] The first step involves the hydroxamination of cytidine to yield N-hydroxycytidine (NHC).[1] The subsequent and final step is the selective acylation of NHC with isobutyric-d7 anhydride to produce this compound.[1]

References

The Core Antiviral Mechanism of Molnupiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2][3] This technical guide provides an in-depth overview of the antiviral activity of Molnupiravir and its active metabolite, NHC, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its antiviral properties. As of the current literature, there is a notable lack of specific data on the antiviral activity of isotopic variants of Molnupiravir; therefore, this guide will focus on the parent compound and its primary active form.

Mechanism of Action: Viral Error Catastrophe

Molnupiravir's primary mechanism of action is the induction of "viral error catastrophe" or "lethal mutagenesis".[4][5] This process disrupts viral replication by introducing a high number of mutations into the viral genome, ultimately leading to the production of non-viable viral progeny.

The key steps in this mechanism are as follows:

-

Prodrug Activation: Following oral administration, Molnupiravir is rapidly hydrolyzed in the plasma to its active form, β-D-N4-hydroxycytidine (NHC).[1][6]

-

Intracellular Phosphorylation: NHC is taken up by host cells and is subsequently phosphorylated by host kinases to form the active 5'-triphosphate metabolite, NHC-triphosphate (NHC-TP).[4][6]

-

Incorporation into Viral RNA: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[6] The viral RdRp mistakenly incorporates NHC-monophosphate (NHC-MP) into newly synthesized viral RNA strands.[1]

-

Tautomerism and Ambiguous Base-Pairing: The incorporated NHC possesses tautomeric properties, meaning it can exist in two different structural forms. One form mimics cytidine (C) and pairs with guanosine (G), while the other mimics uridine (U) and pairs with adenosine (A).[7] This dual-coding potential is the cornerstone of its mutagenic effect.

-

Accumulation of Mutations: During subsequent rounds of viral replication, the NHC within the RNA template can lead to the incorrect incorporation of nucleotides. For instance, if NHC was incorporated opposite a G in the template strand, during the synthesis of the complementary strand, it might be read as a U, leading to the incorporation of an A instead of a C. This results in G-to-A and C-to-U transition mutations accumulating throughout the viral genome.[4][8]

-

Lethal Mutagenesis: The accumulation of these mutations surpasses the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (ExoN) activity, leading to the production of non-functional proteins and ultimately, non-viable virus particles.[1][9]

Quantitative Antiviral Activity

The antiviral activity of Molnupiravir and its active metabolite, NHC, has been quantified in numerous in vitro and in vivo studies against a variety of RNA viruses. The following tables summarize key efficacy data.

In Vitro Antiviral Activity of Molnupiravir (NHC)

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference(s) |

| SARS-CoV-2 (Ancestral) | Vero | IC50 | 0.3 | [2] |

| SARS-CoV-2 (Ancestral) | Calu-3 | IC50 | 0.08 | [2] |

| SARS-CoV-2 (Ancestral) | Vero E6-GFP | EC50 | 0.3 | [2] |

| SARS-CoV-2 (Ancestral) | Huh7 | EC50 | 0.4 | [2] |

| SARS-CoV-2 (B-lineage, Alpha, Beta, Delta) | A549-ACE2 | IC50 | 0.04 - 0.16 | [10] |

| SARS-CoV-2 (Delta and Omicron variants) | VeroE6-GFP | EC50 | Equivalent to ancestral strain | [11] |

| MERS-CoV | Vero | EC50 | 0.56 | [12] |

| Murine Hepatitis Virus (MHV) | DBT-9 | EC50 | 0.17 | [12] |

| Influenza A Virus (IAV) | - | - | Potent activity reported | [13] |

| Ebola Virus (EBOV) | - | - | Activity demonstrated | [7] |

| Venezuelan Equine Encephalitis Virus (VEEV) | - | - | Activity demonstrated | [7] |

In Vivo Antiviral Activity of Molnupiravir

| Animal Model | Virus | Key Findings | Reference(s) |

| Ferrets | SARS-CoV-2 | Significantly decreased viral load in the upper respiratory tract and blocked transmission to co-housed animals. | [14] |

| Mice | MERS-CoV | Significantly reduced viral replication, lung viral loads, and pathogenesis. | [14] |

| Hamsters | SARS-CoV-2 (Wuhan, B.1.1.7, B.1.351) | Treatment significantly reduced viral RNA copies and infectious virus titers in the lungs for all variants. | [15] |

| Dwarf Hamsters | SARS-CoV-2 (Alpha, Beta, Gamma, Delta, Omicron) | Demonstrated efficacy against all variants of concern. | [12] |

| Immunodeficient Mice (with human lung tissue) | SARS-CoV-2 | Inhibition of viral replication in vivo. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of Molnupiravir.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to prevent virus-induced cell death.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates and incubate until a confluent monolayer is formed.[1][6]

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., NHC) in cell culture medium.

-

Infection and Treatment: Infect the cell monolayers with a known multiplicity of infection (MOI) of the target virus. Immediately after, add the different concentrations of the test compound to the wells. Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).[5][6]

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development (typically 3-5 days).[4]

-

CPE Evaluation: After the incubation period, visually assess the extent of CPE in each well under a microscope. Alternatively, quantify cell viability using a reagent such as crystal violet or a tetrazolium-based salt (e.g., MTT).[1][6]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.[3]

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

-

Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.[4]

-

Virus-Compound Incubation: In separate tubes, mix serial dilutions of the test compound with a standard amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.[16]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.[15][17]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[16]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[17]

-

Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.[4][17]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the number of plaques by 50%.[4]

Viral Load Quantification in Animal Tissues (RT-qPCR)

This method is used to determine the amount of viral RNA in tissues from in vivo studies.

-

Tissue Homogenization: Homogenize harvested tissue samples (e.g., lung, nasal turbinates) in a suitable lysis buffer to release the viral RNA.[10]

-

RNA Extraction: Purify total RNA from the tissue homogenate using a commercial RNA extraction kit or a method like TRIzol extraction.[10][18]

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific or random primers.[18]

-

Quantitative PCR (qPCR): Amplify the target viral cDNA using specific primers and probes in a real-time PCR instrument. The amplification is monitored in real-time by detecting a fluorescent signal.[10][18]

-

Quantification: Create a standard curve using known concentrations of a viral plasmid or RNA transcript. Compare the amplification of the unknown samples to the standard curve to determine the viral RNA copy number per unit of tissue (e.g., copies/mg).[19]

Conclusion

Molnupiravir represents a significant advancement in oral antiviral therapy, primarily through its unique mechanism of lethal mutagenesis. The extensive in vitro and in vivo data demonstrate its potent and broad-spectrum activity against numerous RNA viruses, including variants of SARS-CoV-2. The standardized experimental protocols outlined in this guide are fundamental to the continued evaluation of Molnupiravir and the development of new antiviral agents. While the potential for antiviral activity of its isotopic variants remains an open area for future research, the current body of evidence solidifies the role of Molnupiravir as a critical tool in the management of viral diseases.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytopathic effect (CPE) inhibitory assay [bio-protocol.org]

- 6. pblassaysci.com [pblassaysci.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 18. mcgill.ca [mcgill.ca]

- 19. Protocol for recombinant rabies virus titration by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Molnupiravir

An In-depth Technical Guide to the Discovery and Development of Molnupiravir

Executive Summary

Molnupiravir (brand name Lagevrio) is an orally administered antiviral medication that has emerged as a significant therapeutic agent in the management of mild-to-moderate COVID-19.[1][2] Developed initially for the treatment of influenza, its broad-spectrum activity against RNA viruses facilitated its rapid repurposing for the SARS-CoV-2 pandemic.[1][3][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, synthesis, and regulatory journey of Molnupiravir. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Development

The journey of Molnupiravir began at Emory University's non-profit drug development company, Drug Innovation Ventures at Emory (DRIVE).[1] Initially, research funded by the Defense Threat Reduction Agency was aimed at finding antiviral agents against Venezuelan equine encephalitis virus (VEEV), which led to the discovery of the parent compound EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC).[1][4] The compound demonstrated a broad range of activity against various RNA viruses.[1][3][5] To improve oral bioavailability, the isopropyl ester prodrug EIDD-2801, later named Molnupiravir, was developed.[4][6]

With the onset of the COVID-19 pandemic, research pivoted to evaluate Molnupiravir's efficacy against SARS-CoV-2.[1] Preclinical studies were foundational in establishing its potential.

In Vitro Studies

-

Antiviral Activity: In various cell lines, including Vero cells, the active metabolite NHC demonstrated potent inhibitory effects on the replication of multiple coronaviruses, such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[3][7] Treatment with 6 µM of NHC resulted in a 90% reduction in viral replication in SARS-CoV-infected Vero 76 cells.[3]

-

Mechanism: These early studies confirmed that the antiviral action was due to the induction of mutations in the viral RNA, a mechanism termed "viral error catastrophe" or lethal mutagenesis.[3][7][8]

In Vivo Studies

-

Animal Models: Molnupiravir was shown to be orally effective in various animal models, including mice and ferrets, against influenza and coronaviruses.[7][9] In ferret models of SARS-CoV-2, treatment with Molnupiravir not only reduced viral load but also completely blocked transmission to untreated animals, highlighting its potential to curb community spread.[7][9]

The promising results from these preclinical evaluations led to a licensing agreement with Ridgeback Biotherapeutics, which then partnered with Merck & Co. to advance the drug into clinical trials.[1][10]

Mechanism of Action

Molnupiravir's unique mechanism of action sets it apart from many other antiviral agents. It does not directly inhibit viral enzymes but rather integrates into the viral genome, leading to an accumulation of fatal errors.[1][11]

-

Prodrug to Active Form: Molnupiravir is an orally administered prodrug. In the body, it is rapidly hydrolyzed in the plasma to its active form, the ribonucleoside analog N-hydroxycytidine (NHC).[6][11][12]

-

Cellular Uptake and Phosphorylation: NHC is taken up by cells and then phosphorylated by host kinases to form NHC-5′-triphosphate (NHC-TP).[3][11][12]

-

Incorporation into Viral RNA: During viral replication, the viral RNA-dependent RNA polymerase (RdRp) enzyme mistakenly incorporates NHC-TP into the newly synthesized viral RNA strand, as it acts as a competitive substrate for endogenous cytidine or uridine triphosphates.[1][11][12]

-

Tautomerization and Mutagenesis: The incorporated NHC can exist in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[1][12] This dual-pairing ability leads to widespread G-to-A and C-to-U transition mutations during subsequent rounds of RNA replication.[3][13][14]

-

Viral Error Catastrophe: The accumulation of these mutations throughout the viral genome results in non-functional viral proteins and inhibits the virus's ability to replicate, a process known as viral error catastrophe.[3][15]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Molnupiravir is characterized by its rapid conversion to the active metabolite NHC.

-

Absorption: Following oral administration, Molnupiravir is rapidly absorbed and hydrolyzed, with very little of the prodrug detected in plasma.[11][12] The active metabolite, NHC, reaches maximum plasma concentrations (Tmax) approximately 1.5 hours after administration in a fasted state.[11][12]

-

Distribution: Neither Molnupiravir nor NHC are bound to plasma proteins.[15] NHC distributes into tissues where it is phosphorylated to its active triphosphate form.[15]

-

Metabolism: Molnupiravir is a prodrug that is rapidly converted to NHC.[12] NHC is further metabolized intracellularly to the active NHC-TP.[12] The primary clearance pathway for NHC is metabolism into endogenous pyrimidines (cytidine and uridine), which then enter the body's natural nucleoside pools.[12]

-

Elimination: Renal excretion is not a major route of elimination for NHC, with ≤3% of the dose being eliminated in the urine as NHC.[15] The effective half-life of NHC is approximately 3.3 hours.[11]

| Parameter | Value | Reference |

| Tmax (NHC) | 1.00 - 1.75 hours | [16] |

| Cmax (NHC, 800 mg dose) | 2970 ng/mL | [15] |

| AUC0-12h (NHC, 800 mg dose) | 8360 h*ng/mL | [15] |

| Plasma Protein Binding | Not bound | [15] |

| Effective Half-life (NHC) | ~3.3 hours | [11] |

| Primary Elimination Route | Metabolism to endogenous pyrimidines | [12] |

Clinical Development

The clinical development program for Molnupiravir for COVID-19 was expedited, culminating in the pivotal Phase 3 MOVe-OUT trial.

Phase 1 and 2 Trials

-

Phase 1: First-in-human studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Molnupiravir. The drug was found to be well-tolerated with mostly mild adverse events.[16][17]

-

Phase 2a: This trial in patients with COVID-19 demonstrated that Molnupiravir accelerated the clearance of SARS-CoV-2 RNA.[9] Notably, at day 5 of treatment, infectious virus was not isolated from any participants receiving 400 mg or 800 mg of Molnupiravir, compared to 11.1% of placebo recipients, suggesting a significant impact on infectivity.[9]

Phase 3 MOVe-OUT Trial

The MOVe-OUT study was a global, randomized, placebo-controlled, double-blind trial in non-hospitalized adult patients with mild-to-moderate COVID-19 who were at high risk for progressing to severe disease.[12][18]

-

Primary Endpoint: The primary endpoint was the percentage of participants who were hospitalized or died through day 29.

-

Key Findings: An interim analysis showed that Molnupiravir significantly reduced the risk of hospitalization or death.[19] 7.3% of patients in the Molnupiravir group were hospitalized or died compared to 14.1% in the placebo group, representing an approximate 50% risk reduction.[19][20] Through day 29 in this analysis, no deaths were reported in the Molnupiravir group, compared to eight deaths in the placebo group.[19] The final analysis of the full study population showed a 30% relative risk reduction.[21]

| Outcome (Interim Analysis) | Molnupiravir (n=385) | Placebo (n=377) | Risk Reduction | p-value |

| Hospitalization or Death | 7.3% (28) | 14.1% (53) | ~50% | 0.0012 |

| Deaths | 0 | 8 | - | - |

| Outcome (Phase 2a - Day 5) | Molnupiravir (400mg or 800mg) | Placebo | p-value |

| Infectious Virus Isolation | 0% | 11.1% | 0.034 & 0.027 |

Reference for tables:[9][19][20]

Synthesis and Manufacturing

The initial synthesis of Molnupiravir was disclosed in a patent by Emory University and involved a five-step process starting from uridine.[1][22] Recognizing the need for large-scale, cost-effective production, improved synthetic routes have been developed.

-

Original Route: A 5-step process starting from uridine with a maximum overall yield of 17%.[22][23] This route required chromatographic purification.[22]

-

Improved Routes: Merck and others have developed more efficient, higher-yielding, and sustainable methods. One notable three-step synthesis starts from ribose and utilizes engineered enzymes.[23][24] Another improved two-step, chromatography-free route from cytidine has been developed with an overall yield of 41-60%.[22][25]

Regulatory Journey and Authorization

The urgent need for oral antivirals during the COVID-19 pandemic led to an accelerated regulatory process for Molnupiravir.

-

United Kingdom: In November 2021, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) was the first in the world to grant authorization for Molnupiravir.[10][21]

-

United States: On December 23, 2021, the U.S. Food and Drug Administration (FDA) granted an Emergency Use Authorization (EUA) for Molnupiravir.[1][10][26] The EUA specifies its use for the treatment of mild-to-moderate COVID-19 in adults with positive SARS-CoV-2 testing who are at high risk for progression to severe disease and for whom alternative COVID-19 treatment options are not accessible or clinically appropriate.[18][26][27]

-

Other Regions: Molnupiravir is now authorized or approved for use in more than 25 countries.[11]

Resistance Profile

A key advantage of Molnupiravir's mechanism is its high barrier to the development of viral resistance.[11][12]

-

Mechanism of Resistance Evasion: Because the drug induces random mutations across the viral genome rather than targeting a specific viral protein site, it is difficult for the virus to develop resistance through single-point mutations.[13][14]

-

In Vitro Studies: Laboratory studies attempting to induce resistance in SARS-CoV-2 through repeated passages in the presence of NHC did not result in the selection of resistant viral populations.[28] A random pattern of nucleotide changes was observed, consistent with the drug's mutagenic mechanism.[28]

-

Activity Against Variants: Molnupiravir is expected to maintain its activity against new and emerging SARS-CoV-2 variants because its mechanism is independent of the spike protein mutations that define many variants of concern.[28] Studies have confirmed its consistent efficacy across variants like Gamma, Delta, and Omicron.[19][28]

Key Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

-

Cell Seeding: Vero 76 cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.

-

Drug Preparation: A stock solution of NHC (the active metabolite of Molnupiravir) is prepared and serially diluted to create a range of concentrations.

-

Viral Infection: The cell culture medium is removed, and cells are infected with a known titer of SARS-CoV-2.

-

Drug Application: Immediately following infection, the prepared drug dilutions are added to the respective wells. A "virus control" (no drug) and "cell control" (no virus, no drug) are included.

-

Incubation: Plates are incubated for 3-4 days at 37°C in a 5% CO2 environment until the cytopathic effect (CPE) is complete in the virus control wells.

-

Quantification: The CPE is quantified by staining the cells with a dye such as Neutral Red or Crystal Violet. The dye is taken up only by viable cells. The absorbance is read using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit the viral CPE by 50% compared to the virus control. (Protocol synthesized from descriptions in sources like[3])

Phase 3 MOVe-OUT Clinical Trial Design

-

Study Design: A randomized, placebo-controlled, double-blind, multi-center, Phase 3 clinical trial.

-

Participant Population: Non-hospitalized adults (≥18 years) with mild-to-moderate, laboratory-confirmed COVID-19. Participants must have symptom onset within 5 days of randomization and at least one risk factor for progression to severe disease (e.g., age >60, obesity, diabetes, chronic kidney disease).[18][29]

-

Intervention: Participants are randomized in a 1:1 ratio to receive either:

-

Molnupiravir 800 mg orally every 12 hours for 5 days.[29]

-

A matching placebo orally every 12 hours for 5 days.

-

-

Primary Outcome: The primary efficacy endpoint is the percentage of participants who are hospitalized or die from any cause through Day 29.

-

Key Secondary Outcomes:

-

Safety and tolerability, assessed by the incidence of adverse events.

-

Change from baseline in viral RNA load.

-

-

Data Analysis: Efficacy is assessed in the modified Intent-to-Treat (mITT) population, which includes all randomized participants who received at least one dose of the study intervention. The difference in the primary outcome between the Molnupiravir and placebo groups is analyzed using appropriate statistical methods. (Protocol synthesized from descriptions in sources like[12][18][19])

References

- 1. Molnupiravir - Wikipedia [en.wikipedia.org]

- 2. lagevrio.com [lagevrio.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. medrxiv.org [medrxiv.org]

- 9. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. About Molnupiravir | Emory University | Atlanta GA [drugdiscovery.emory.edu]

- 11. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. fda.gov [fda.gov]

- 19. merck.com [merck.com]

- 20. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 21. Covid-19: What is the evidence for the antiviral molnupiravir? | The BMJ [bmj.com]

- 22. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How is Molnupiravir synthesised?_Chemicalbook [chemicalbook.com]

- 24. A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill | EurekAlert! [eurekalert.org]

- 25. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]

- 26. merck.com [merck.com]

- 27. fda.gov [fda.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. va.gov [va.gov]

Molnupiravir-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Molnupiravir-d7. The information presented herein is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The data is primarily based on studies conducted on Molnupiravir, the non-deuterated parent compound, with the reasonable scientific assumption that the stability profile of this compound is comparable.

Storage Conditions

Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (e.g., DMSO) | -80°C | 6 months |

| -20°C | 1 month |

Stability Profile under Stress Conditions

Forced degradation studies have been performed on Molnupiravir to understand its intrinsic stability and degradation pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. The following tables summarize the results of these studies.

Hydrolytic Stability

Molnupiravir is susceptible to hydrolysis, particularly under basic conditions. The primary degradation product is N4-hydroxycytidine (NHC).

| Condition | Temperature | Duration | Degradation (%) |

| 0.1 M HCl | 40°C | 2 hours | 18.2% |

| 1 N HCl | 40°C | 24 hours | ~40% |

| Water (Neutral) | 80°C | 24 hours | Significant |

| 0.01 M NaOH | Room Temperature | 2 minutes | 34.8% |

| 0.1 M NaOH | Room Temperature | 2 minutes | 100% |

| 1 N NaOH | Room Temperature | 15 minutes | ~40% |

Oxidative Stability

Molnupiravir shows susceptibility to oxidative stress.

| Condition | Temperature | Duration | Degradation (%) |

| 3% H₂O₂ | 40°C | 15 minutes | 6.3% |

Thermal Stability

The solid form of Molnupiravir is relatively stable to dry heat.

| Condition | Temperature | Duration | Degradation (%) |

| Dry Heat | 105°C | 6 hours | Not specified |

| Dry Heat | 100°C | 5 hours | Stable |

| In Solution | 80°C | 2 hours | 1.2% |

Photostability

Exposure to UV light can lead to degradation of Molnupiravir.

| Condition | Temperature | Duration | Degradation (%) |

| UV light (254 nm) | Room Temperature | 24 hours | 16.0% |

Degradation Pathways

The primary degradation pathway for Molnupiravir under hydrolytic (acidic and basic) conditions is the cleavage of the isobutyrate ester to form the active metabolite, N4-hydroxycytidine (NHC).

This compound Hydrolysis Pathway

Experimental Protocols

The following section details a general experimental workflow for assessing the stability of this compound, based on published methods for Molnupiravir.

General Stability Testing Workflow

Stability Testing Workflow

Recommended Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is crucial for separating this compound from its potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at approximately 240 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.

-

Sample Solution for Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M to 1 N) and incubate at a specified temperature (e.g., 40-60°C) for a defined period. Neutralize the solution with a suitable base before dilution and injection.

-

Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.01 M to 1 N) and keep at room temperature or a slightly elevated temperature for a specific duration. Neutralize with a suitable acid before dilution and injection.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3-30%) at a controlled temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C). Dissolve the stressed powder in a suitable diluent for analysis. For solution stability, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

-

Analysis:

Inject the prepared standard and stressed sample solutions into the HPLC system. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed sample or a standard of known concentration.

Conclusion

This compound, like its non-deuterated counterpart, is a molecule that requires careful handling and storage to ensure its stability and integrity. It is particularly susceptible to degradation under basic and oxidative conditions, and to a lesser extent, under acidic, thermal, and photolytic stress. The primary degradation product is N4-hydroxycytidine. For optimal stability, this compound should be stored as a solid at or below -20°C. Solutions should be prepared fresh and stored at low temperatures for short durations. The use of a validated stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and degradation of this compound in all research and development applications.

A Comprehensive Pharmacological Profile of Molnupiravir and its Deuterated Analog, Molnupiravir-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Molnupiravir, an orally bioavailable antiviral agent, and its deuterated isotopologue, Molnupiravir-d7. This compound, in which seven hydrogen atoms have been replaced by deuterium, is primarily utilized as a stable, heavy-isotope-labeled internal standard in bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Molnupiravir and its active metabolite in biological matrices.[1][2] Given that deuteration in this context does not alter the fundamental mechanism of action, the pharmacological data presented for Molnupiravir is directly applicable to the understanding of this compound in a research setting.

Mechanism of Action: Viral Error Catastrophe

Molnupiravir is a prodrug of the synthetic ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[3][4][5] Its antiviral activity is exerted through a mechanism known as "viral error catastrophe" or lethal mutagenesis.[6][7][8]

-

Prodrug Conversion: Following oral administration, Molnupiravir is rapidly hydrolyzed by host esterases, primarily during absorption and first-pass metabolism, to release its active metabolite, NHC, into systemic circulation.[5][9][10]

-

Intracellular Phosphorylation: NHC is taken up by host cells and is sequentially phosphorylated by host kinases to its pharmacologically active 5'-triphosphate form, NHC-TP.[4][10][11]

-

Viral RNA Incorporation: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[4][12] The viral RdRp incorporates NHC monophosphate into the newly synthesized viral RNA strand.[4][10]

-

Lethal Mutagenesis: The incorporated NHC is the key to the mutagenic effect. NHC exists in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[3][4][6] This ambiguous base-pairing property leads to a massive accumulation of random mutations (primarily G-to-A and C-to-U transitions) throughout the viral genome during subsequent rounds of replication.[13][14] The viral proofreading exonuclease enzymes fail to recognize and excise the incorporated NHC.[3][6] The resulting high mutational load exceeds a biologically tolerable threshold, leading to the production of non-functional viral proteins and non-viable virions, ultimately inhibiting replication.[6][8]

Pharmacodynamics: Antiviral Activity

Molnupiravir, through its active metabolite NHC, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses, influenza viruses, and Venezuelan equine encephalitis virus (VEEV).[13][14][15] Its efficacy has been shown to be maintained across various SARS-CoV-2 variants of concern, as the mechanism targets the highly conserved RdRp enzyme rather than the more variable spike protein.[5][16]

Table 1: In Vitro Antiviral Activity of NHC (Active Metabolite) Against Coronaviruses

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Vero E6-GFP | - | 0.3 | [13] |

| SARS-CoV-2 | Huh7 | - | 0.4 | [13] |

| SARS-CoV-2 | Vero | Cytopathic Effect | 0.3 | [13] |

| SARS-CoV-2 | Calu-3 | - | 0.08 | [13] |

| MERS-CoV | Vero | Cytopathic Effect | 0.58 | [17] |

| SARS-CoV | Vero | Cytopathic Effect | 0.09 | [17] |

| Murine Hepatitis Virus (MHV) | DBT | Plaque Reduction | 0.16 | [17] |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | Cytopathic Effect | Similar potency across variants |[5][16] |

A common method to determine the half-maximal effective concentration (EC₅₀) of an antiviral agent is the cytopathic effect (CPE) inhibition assay.

-

Cell Culture: Host cells permissive to viral infection (e.g., Vero E6 cells for SARS-CoV-2) are cultured in appropriate media and seeded into 96-well plates.[16]

-

Compound Preparation: The test compound (NHC) is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell monolayers are infected with a known titer of the virus. Immediately following infection, the diluted compound is added to the wells. Control wells include uninfected cells, and virus-infected cells treated with a vehicle control.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).

-

Quantification of CPE: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or, more commonly, using a cell viability assay (e.g., CellTiter-Glo®, Neutral Red uptake) that measures a parameter like ATP content or lysosomal integrity.

-

Data Analysis: The cell viability data is plotted against the drug concentration. A dose-response curve is generated using non-linear regression to calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral CPE by 50%.

Pharmacokinetics

The pharmacokinetic (PK) profile of Molnupiravir is characterized by its rapid conversion to NHC, with the properties of NHC defining the systemic exposure.[4][10]

-

Absorption: Molnupiravir is rapidly absorbed following oral administration. The prodrug itself is generally not detected in plasma, indicating rapid and extensive hydrolysis to NHC.[4][18] Maximum plasma concentrations (Cmax) of NHC are typically reached within 1.5 to 2.0 hours.[4][5][18] Administration with a high-fat meal decreases the rate of absorption but does not significantly affect the overall exposure (AUC).[11]

-

Distribution: NHC distributes into tissues.[7] The apparent volume of distribution for NHC is 142 L.[5] NHC is not bound to plasma proteins.[7]

-

Metabolism: Molnupiravir is a prodrug that is completely metabolized to NHC.[10] NHC is then taken up into cells and anabolized to the active NHC-TP.[10] The primary clearance mechanism for NHC is not through renal or hepatic pathways involving xenobiotic-metabolizing enzymes. Instead, it is further metabolized into endogenous pyrimidines (cytidine and uridine), which then enter the body's natural nucleoside pools.[4][19]

-

Excretion: Renal excretion of NHC is a minor pathway, with ≤3% of the administered dose being eliminated in the urine as NHC.[5][7] The effective half-life of NHC in plasma is approximately 3.3 hours.[7][19]

Table 2: Single-Dose Pharmacokinetic Parameters of NHC in Healthy Adults (800 mg Molnupiravir)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Median, hr) | 1.5 | [7] |

| Cmax (ng/mL) | 2970 | [7] |

| AUC₀₋₁₂h (hr*ng/mL) | 8360 | [7] |

| Effective Half-life (t½, hr) | 3.3 | [7] |

| Apparent Volume of Distribution (Vd/F, L) | 142 | [5] |

| Plasma Protein Binding | 0% | [7] |

| Renal Excretion (% of dose as NHC) | ≤3% |[5][7] |

LC-MS/MS is the standard method for quantifying drug concentrations in biological matrices like plasma.

-

Sample Collection: Following drug administration to subjects (e.g., rats or humans), blood samples are collected at predetermined time points into anticoagulant-containing tubes.[2] Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Preparation: A known amount of the stable isotope-labeled internal standard (e.g., this compound for Molnupiravir, or a labeled version of NHC) is added to each plasma sample.[2] The analytes are then extracted from the plasma matrix, typically via protein precipitation or liquid-liquid extraction.

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes and the internal standard are separated from other matrix components on a chromatographic column (e.g., a C18 column).[20]

-

MS/MS Detection: The separated compounds eluting from the LC column are ionized (e.g., by electrospray ionization) and enter a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the analyte (e.g., NHC) and the internal standard. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The concentration of the analyte in the study samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

PK Parameter Calculation: The resulting concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Clinical Profile and Safety

Molnupiravir has been evaluated in numerous clinical trials, most notably the Phase 3 MOVe-OUT study, for the treatment of mild-to-moderate COVID-19 in high-risk, non-hospitalized adults.[21][22]

-

Efficacy: In the MOVe-OUT trial, treatment with Molnupiravir (800 mg twice daily for 5 days) initiated within 5 days of symptom onset significantly reduced the risk of hospitalization or death compared to placebo.[4][13][23] The final analysis showed a 31% relative risk reduction in hospitalization or death.[23]

-

Safety and Tolerability: Molnupiravir was generally well-tolerated in clinical trials.[11][15] The incidence of drug-related adverse events was comparable between the Molnupiravir and placebo groups.[21]

Table 3: Common Adverse Reactions (Incidence ≥1%) in the MOVe-OUT Trial

| Adverse Reaction | Molnupiravir 800 mg BID (N=710) | Placebo (N=701) |

|---|---|---|

| Diarrhea | 2% | 2% |

| Nausea | 1% | 1% |

| Dizziness | 1% | 1% |

Source: MOVe-OUT Phase 3 Study Data.[3]

Concerns regarding potential mutagenicity have been raised, but preclinical data suggest a low risk for genotoxicity in clinical use.[15][23] Nevertheless, its use is not recommended during pregnancy due to findings in animal reproduction studies.[21]

Conclusion

Molnupiravir is an orally administered prodrug antiviral that operates through a unique mechanism of lethal mutagenesis, effectively inhibiting the replication of SARS-CoV-2 and other RNA viruses. It exhibits a favorable pharmacokinetic profile, characterized by rapid conversion to its active metabolite NHC, which allows for twice-daily dosing. Clinical studies have demonstrated its efficacy in reducing severe outcomes in high-risk adults with mild-to-moderate COVID-19, coupled with a good safety profile. Its deuterated analog, this compound, serves as an essential tool for the precise bioanalytical quantification required in pharmacokinetic and metabolic research, underpinning the robust development and understanding of this important antiviral agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Develop and validate a highly sensitive method for the estimation of Molnupiravir in rat plasma by high-performance liquid chromatography-tandem mass spectroscopy and its application to pharmacokinetic studies | Semantic Scholar [semanticscholar.org]

- 3. Molnupiravir - Wikipedia [en.wikipedia.org]

- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. Mechanism and adverse effects of Molnupiravir_Chemicalbook [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Decoding safety, tolerability, and pharmacokinetics of Molnupiravir [medicaldialogues.in]

- 9. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 12. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants [mdpi.com]

- 13. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 14. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]

- 15. The preclinical discovery and development of molnupiravir for the treatment of SARS-CoV-2 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and bioequivalence of a molnupiravir tablet formulation compared with the molnupiravir capsule formulation in healthy adult participants—a randomized, open-label, three-period, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. molnupiravir.com [molnupiravir.com]

- 22. idsociety.org [idsociety.org]

- 23. Molnupiravir: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Molnupiravir in Plasma Using Molnupiravir-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molnupiravir (MPV), commercially known as Lagevrio, is an orally bioavailable prodrug of the ribonucleoside analog β-d-N4-Hydroxycytidine (NHC).[1][2] It exhibits antiviral activity by inducing mutations during the replication of viral RNA.[2] Accurate and precise quantification of Molnupiravir and its active metabolite, NHC, in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[2][4]

The use of a stable isotope-labeled (SIL) internal standard, such as Molnupiravir-d7, is critical for a robust bioanalytical method. A SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision in quantification.[1] This application note details a validated LC-MS/MS protocol for the quantification of Molnupiravir in plasma using this compound as the internal standard.

Experimental Protocols

This section outlines a detailed methodology for sample preparation and LC-MS/MS analysis, synthesized from established protocols.[1][2]

Materials and Reagents:

-

Molnupiravir and this compound reference standards

-

LC-MS grade acetonitrile and methanol[2]

-

Ammonium acetate[1]

-

Human or rat plasma (with K2 EDTA as anticoagulant)[2]

-

Reagent grade water

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Molnupiravir from plasma samples.[1][3]

-

Thawing: Thaw frozen plasma samples at room temperature.[5]

-

Spiking: In a 2 mL microcentrifuge tube, add 150 µL of the plasma sample.[1]

-

Internal Standard Addition: Add a pre-determined amount of this compound working solution to each sample (calibrators, QCs, and unknowns).

-

Precipitation: Add 450 µL of acetonitrile (a 3:1 ratio of acetonitrile to plasma).[1]

-

Mixing: Vortex the mixture vigorously for at least 15 seconds.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[3]

-

Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2][5]

Note: To prevent the conversion of Molnupiravir to its active metabolite NHC, it is recommended to perform the precipitation step immediately after sample collection and centrifugation.[1]

Diagram: Bioanalytical Workflow for Molnupiravir Quantification

References

- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantification of Molnupiravir in Plasma using Molnupiravir-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir is an orally administered prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It is a potent antiviral agent that has demonstrated efficacy against SARS-CoV-2, the virus responsible for COVID-19. Molnupiravir is rapidly hydrolyzed in plasma to its active metabolite, NHC.[1][2] NHC is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP). NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent inhibition of viral replication, a process known as "error catastrophe".[3][4]

Accurate quantification of Molnupiravir and its active metabolite NHC in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the overall efficacy and safety of the drug. This application note provides a detailed protocol for the quantification of Molnupiravir in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Molnupiravir-d7 as the internal standard.

Metabolic Pathway of Molnupiravir

Molnupiravir undergoes a series of metabolic conversions to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action.

Caption: Metabolic activation and mechanism of action of Molnupiravir.

Experimental Protocols

This section details the methodology for the quantification of Molnupiravir in plasma.

Materials and Reagents

-

Molnupiravir reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (LC-MS grade)

-

Human plasma (K2 EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Phenyl, 250 x 4.6 mm, 5 µm[5][6] |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water[5][6] |

| Mobile Phase B | Methanol[5][6] |

| Gradient | 40:60 (A:B)[5][6] |

| Flow Rate | 1.0 mL/min[5][6] |

| Injection Volume | 10 µL[5][6] |

| Column Temperature | Room Temperature[5][6] |

| Run Time | 4.0 minutes[5] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Molnupiravir: m/z 330.34 → 82.46[6]this compound: m/z 337.46 → 286.11[6] |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Molnupiravir | 6.25 - 50.00[5] | 0.9996[5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 6.25 | < 15 | 97.85[6] | < 15 | 85.00 - 115.00[5] |

| LQC | - | < 15[5] | 98.13[6] | < 15[5] | 98.76[5] |

| MQC | - | < 15[5] | 98.83[6] | < 15[5] | - |

| HQC | - | < 15[5] | 98.34[6] | < 15[5] | 98.86[5] |

Data presented are representative and may vary between laboratories.

Experimental Workflow

The diagram below outlines the complete workflow for the quantification of Molnupiravir in plasma.

References

- 1. mdpi.com [mdpi.com]

- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molnupiravir - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Molnupiravir-d7 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Molnupiravir-d7 as an internal standard in pharmacokinetic (PK) studies of Molnupiravir in various animal models. Detailed protocols for drug administration, sample collection, and bioanalytical quantification are outlined to ensure robust and reproducible results.

Introduction

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum antiviral activity.[1][2] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Molnupiravir and its active metabolite, NHC. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in biological matrices by correcting for variability during sample preparation and analysis.

Pharmacokinetic Profiles of Molnupiravir's Active Metabolite (NHC) in Animal Models

The pharmacokinetic parameters of NHC, the active metabolite of Molnupiravir, have been characterized in several animal species. Following oral administration, Molnupiravir is rapidly and extensively converted to NHC. A summary of key pharmacokinetic parameters for NHC in various animal models is presented below.

| Animal Model | Dose of Molnupiravir (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Rat | 200 (single oral) | Molnupiravir | 43.12 | - | 65 | - |

| Dwarf Hamster | 250 (single oral) | NHC | ~100 | ~1 | 376 (AUC0-inf) | - |

| Ferret | 4 (single oral) | NHC | - | - | 3421 (AUC0-inf) | - |

| 7 (single oral) | NHC | - | - | 7569 (AUC0-inf) | - | |

| 20 (single oral) | NHC | - | - | 18793 (AUC0-inf) | - | |

| Syrian Hamster | 250 (twice daily) | NHC | - | - | - | - |

| Mouse | 20-500 (twice daily) | NHC | - | - | - | - |

Experimental Protocols

Detailed methodologies for conducting pharmacokinetic studies of Molnupiravir in animal models are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.

I. Bioanalytical Method for Quantification of Molnupiravir and NHC

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Molnupiravir and its active metabolite NHC in plasma samples. This compound is used as an internal standard to ensure accuracy and precision.

A. Stock and Working Solutions

-

Molnupiravir and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Molnupiravir and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the Molnupiravir stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

B. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

C. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Molnupiravir: m/z 330.1 → 157.1; this compound: m/z 337.1 → 164.1 |

Note: These conditions are a starting point and may require optimization for different LC-MS/MS systems.

II. In-Life Procedures for Pharmacokinetic Studies

A. Animal Models

-

Rats: Wistar or Sprague-Dawley rats (200-250 g)

-

Mice: CD-1 or C57BL/6 mice (20-25 g)

-

Ferrets: Male or female ferrets (750-1000 g)

-

Syrian Hamsters: Male or female golden Syrian hamsters (80-120 g)

All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

B. Molnupiravir Formulation and Administration

-

Vehicle Preparation: A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water. Other vehicles such as polyethylene glycol 400 (PEG400) in water may also be used.

-

Drug Formulation: Suspend the required amount of Molnupiravir in the vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous by vortexing or sonicating before administration.

-

Oral Gavage Administration:

-

Rats and Mice: Administer the Molnupiravir suspension via oral gavage using a ball-tipped gavage needle. The volume of administration should not exceed 10 mL/kg for rats and 5 mL/kg for mice.[3]

-

Ferrets and Hamsters: Administer the formulation by oral gavage. Dosing volumes should be adjusted based on the animal's body weight.

-

C. Blood Sample Collection

-

Rats: Collect blood samples (approximately 200 µL) from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

-

Mice: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at specified time points.

-

Ferrets and Hamsters: Collect blood samples from a suitable vein, such as the cephalic or saphenous vein, at designated time points.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a pharmacokinetic study of Molnupiravir.

Mechanism of Action of Molnupiravir

Caption: Molnupiravir's mechanism of action.

References

Application Note: Simultaneous Quantification of Molnupiravir and its Metabolite NHC by LC-MS/MS

References

- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Metabolic Stability of Molnupiravir-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated potent antiviral activity against SARS-CoV-2.[1][2][3] Upon administration, Molnupiravir is rapidly and extensively hydrolyzed to its active metabolite, NHC.[1][3] NHC is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP), which is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and inhibition of viral replication.[1][3]

The primary metabolic activation pathway of Molnupiravir to NHC is mediated by esterases, with carboxylesterase-2 (CES2) playing a significant role.[4] Due to this rapid conversion, plasma concentrations of the parent drug, Molnupiravir, are often low or undetectable.[1] The subsequent elimination of NHC is primarily through cellular metabolism, where it is converted to uridine and cytidine and enters the endogenous nucleotide pools.[1]

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the in vitro metabolic stability assays of Molnupiravir-d7.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Half-Life (t1/2, min) | [Insert experimental value] |

| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert experimental value] |

Table 2: In Vitro Metabolic Stability of this compound in Rat Hepatocytes

| Parameter | Value |

| Half-Life (t1/2, min) | [Insert experimental value] |

| Intrinsic Clearance (CLint, µL/min/106 cells) | [Insert experimental value] |

Signaling Pathway

The metabolic activation of Molnupiravir is a critical pathway for its antiviral activity. The following diagram illustrates the conversion of Molnupiravir to its active triphosphate form.

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of this compound in the presence of human liver microsomes. The primary metabolic route for Molnupiravir is hydrolysis, which is expected to be rapid.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive control compound (e.g., a compound with known moderate to high clearance)

-

Acetonitrile (ACN) with an internal standard (e.g., a stable deuterated compound not related to Molnupiravir)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

-

Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the this compound working solution and the microsomal suspension at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to each aliquot.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Analytical Method: A sensitive LC-MS/MS method should be developed and validated for the simultaneous quantification of this compound and its metabolite, NHC-d7.[5]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg protein/mL).

Experimental Workflow Diagram:

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This protocol assesses the metabolic stability of this compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes.

Materials:

-

This compound

-

Cryopreserved rat or human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Positive control compounds (for both Phase I and Phase II metabolism)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates (collagen-coated if plating)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Resuspend the hepatocytes in pre-warmed culture medium to the desired cell density (e.g., 0.5 x 106 viable cells/mL).

-

-

Incubation:

-